molecular formula C7H4BrF3MgO B1407902 (2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF CAS No. 944470-93-3

(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B1407902
CAS No.: 944470-93-3
M. Wt: 265.31 g/mol
InChI Key: XPLMKSGPPADFSH-UHFFFAOYSA-M
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Description

$$^{1}\text{H}$$-, $$^{13}\text{C}$$-, and $$^{19}\text{F}$$-NMR Spectral Analysis

$$^{19}\text{F}$$ NMR : The trifluoromethoxy group produces a singlet at δ −62.4 to −62.8 ppm due to equivalent fluorine atoms. For example, in 1-methoxy-2-(trifluoromethyl)benzene, the -OCF$$3$$ signal appears at δ −62.44 ppm.
$$^{1}\text{H}$$ NMR : Aromatic protons adjacent to -OCF$$
3$$ exhibit deshielding. In 2-(trifluoromethoxy)phenol, protons ortho to -OCF$$3$$ resonate at δ 7.39–7.47 ppm , while *meta* protons appear at δ 6.67–7.16 ppm .
$$^{13}\text{C}$$ NMR : The carbon bearing -OCF$$
3$$ resonates at δ 120–125 ppm (q, $$J_{C-F}$$ ≈ 270 Hz), while aromatic carbons range from δ 110–140 ppm .

Infrared Spectroscopy and Functional Group Identification

Key IR absorptions include:

  • C–F stretches : 1100–1250 cm$$^{-1}$$ (asymmetric) and 700–750 cm$$^{-1}$$ (symmetric).
  • C–O–C vibration : 1050–1150 cm$$^{-1}$$, shifted from 1069 cm$$^{-1}$$ (free THF) to 1034 cm$$^{-1}$$ upon coordination to magnesium.
  • Mg–Br stretch : Weak absorption near 400–500 cm$$^{-1}$$.

Mass Spectrometric Fragmentation Patterns

While Grignard reagents are non-volatile, their protonated analogs after hydrolysis show characteristic fragments:

  • **Base

Properties

IUPAC Name

magnesium;trifluoromethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMKSGPPADFSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)OC(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. Although a specific procedure for (2-(trifluoromethoxy)phenyl)magnesium bromide was not found, the synthesis of phenylmagnesium bromide Grignard reagent can be used as a reference.

General Equation:

\$$
R-X + Mg \xrightarrow[\text{anhydrous ether}]{\text{}} R-Mg-X
\$$

Where:

  • R = Organic group (e.g., (2-(trifluoromethoxy)phenyl))
  • X = Halogen (Bromine in this case)

Detailed Steps

  • Reaction Setup:

    • Use anhydrous 2-methyltetrahydrofuran (2-MeTHF) as the solvent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
  • Materials:

    • Magnesium turnings. The ratio of bromobenzene to magnesium chips is approximately 1.0:1.05-1.1.
    • 2-(trifluoromethoxy)phenyl bromide.
    • Initiator (e.g., 1,2-dibromoethane or bromobenzene) to initiate the reaction.
  • Grignard Reagent Formation:

    • Immerse the magnesium chips in anhydrous 2-MeTHF under a nitrogen atmosphere.
    • Add an initiator to start the reaction.
    • Heat the mixture to initiate the reaction. Dropwise add a solution of 2-(trifluoromethoxy)phenyl bromide in 2-MeTHF.
    • Maintain the reaction temperature between 60-80°C for 2-4 hours, monitoring the reaction's progress via gas chromatography.
  • Cooling and Filtration:

    • Allow the reaction mixture to cool.
    • Filter the Grignard reagent solution to remove any unreacted magnesium.

Analysis of the Grignard Reagent

The concentration of the Grignard reagent can be determined via titration.

  • Titration with Acid:

    • A known volume of the Grignard reagent is reacted with a standardized acid solution (e.g., hydrochloric acid).
    • The endpoint is determined using an appropriate indicator.
    • Calculations are performed to determine the molarity of the Grignard reagent.

Data Table

Since specific data for (2-(trifluoromethoxy)phenyl)magnesium bromide is unavailable, a generalized table for Grignard reagent preparation is shown below.

Parameter Value/Description
Organic Halide 2-(trifluoromethoxy)phenyl bromide
Magnesium Magnesium turnings (1.05-1.1 equivalents)
Solvent Anhydrous 2-MeTHF
Initiator 1,2-dibromoethane or bromobenzene (0.02-0.04 equivalents)
Temperature 60-80°C during addition
Reaction Time 2-4 hours
Monitoring Gas chromatography
Typical Yield Data not available, refer to similar Grignard reactions
Molarity of Final Solution 0.50 M

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethoxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.

    Substitution reactions: Can replace halogens or other leaving groups in organic molecules.

    Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes and ketones are common reactants.

    Solvents: 2-methyltetrahydrofuran is typically used, but other ethers like tetrahydrofuran can also be employed.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from reactions involving (2-(trifluoromethoxy)phenyl)magnesium bromide include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted aromatic compounds: From substitution reactions.

    Biaryl compounds: From cross-coupling reactions.

Scientific Research Applications

(2-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

    Organic synthesis: Used to introduce the (2-(trifluoromethoxy)phenyl) group into various molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Involved in the synthesis of compounds used in agriculture.

Mechanism of Action

The mechanism by which (2-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents on aryl Grignard reagents significantly impacts their reactivity. Below is a comparative analysis:

Compound Substituent(s) Electronic Effect Reactivity Trend Key References
(2-(Trifluoromethoxy)phenyl)magnesium bromide -OCF₃ (ortho) Strongly electron-withdrawing Moderate nucleophilicity; stabilizes intermediates via inductive effects
3,4-(Methylenedioxy)phenylmagnesium bromide -OCH₂O- (meta,para) Electron-donating Higher nucleophilicity; faster reaction rates in alkylations
3,4-Difluorophenylmagnesium bromide -F (meta,para) Moderately electron-withdrawing Less reactive than -OCF₃ but more than -OCH₃
4-tert-Butylphenylmagnesium bromide -C(CH₃)₃ (para) Electron-donating (steric bulk) Slower reactions due to steric hindrance
Phenylmagnesium bromide -H Neutral High nucleophilicity; baseline for comparison

Key Findings :

  • Trifluoromethoxy (-OCF₃) reduces electron density at the aromatic ring compared to methylenedioxy (-OCH₂O-) or tert-butyl groups, making the target compound less nucleophilic but more selective in reactions requiring stabilized intermediates (e.g., cross-couplings) .
  • Fluorine substituents (e.g., 3,4-difluoro) provide weaker electron withdrawal than -OCF₃, leading to intermediate reactivity profiles .

Solvent and Concentration Effects

Most commercial Grignard reagents, including the target compound, are standardized at 0.50 M in 2-MeTHF for consistency in synthetic protocols. Comparatively:

  • 2-MeTHF vs. THF : 2-MeTHF offers improved safety (lower peroxide formation) and compatibility with moisture-sensitive reactions, though THF remains prevalent in legacy systems .
  • Higher-concentration reagents (e.g., phenylmagnesium bromide, 3M in 2-MeTHF) enable larger-scale syntheses but pose handling challenges due to increased exothermicity .

Biological Activity

(2-(Trifluoromethoxy)phenyl)magnesium bromide, a Grignard reagent, is recognized for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with the molecular formula C8H6BrF3MgO and a molecular weight of approximately 279.339 g/mol, features a trifluoromethoxy group that enhances its chemical reactivity and biological properties. Its applications extend into medicinal chemistry, where derivatives synthesized from this reagent show potential therapeutic effects, particularly against cardiovascular diseases.

The trifluoromethoxy group imparts unique electronic characteristics to (2-(trifluoromethoxy)phenyl)magnesium bromide, enhancing its nucleophilicity. This compound primarily acts as a nucleophile in reactions with electrophilic centers, such as carbonyl groups in aldehydes and ketones. The general mechanism involves:

  • Nucleophilic Attack : The carbon atom bonded to magnesium attacks the electrophilic carbon of the carbonyl compound.
  • Formation of New Bonds : This interaction leads to the formation of new carbon-carbon bonds and the generation of alcohols upon protonation.
  • Stabilization : The magnesium atom stabilizes the negative charge developed during the transition state, facilitating bond formation.

Biological Activity

The biological activity of (2-(trifluoromethoxy)phenyl)magnesium bromide is primarily linked to its derivatives, which have been explored for various therapeutic applications:

  • Inhibition of Cholesteryl Ester Transfer Protein (CETP) : Compounds derived from this Grignard reagent have shown promise as inhibitors of CETP, a target in cardiovascular disease treatment. The trifluoromethoxy substitution enhances the potency and selectivity of these derivatives.
  • Synthesis of Bioactive Compounds : The ability to form complex organic molecules allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

Research has demonstrated the utility of (2-(trifluoromethoxy)phenyl)magnesium bromide in synthesizing bioactive compounds:

  • Anti-inflammatory Activity : A study evaluated various synthesized compounds for their anti-inflammatory effects using the carrageenan-induced paw edema model. Certain derivatives exhibited significant inhibition compared to standard drugs like ibuprofen .
    CompoundEdema Volume ± S.E after 3 h% Inhibition after 3 hPotency
    A1.080 ± 0.03049.760.68
    B1.133 ± 0.04947.300.64
    C1.000 ± 0.02553.480.73
    D0.966 ± 0.02155.060.75
    E1.883 ± 0.07412.410.17
  • Antimicrobial Activity : Other studies have screened derivatives against various bacterial strains, revealing good to excellent antimicrobial activities compared to established antibiotics .

Comparative Analysis

The unique trifluoromethoxy group distinguishes (2-(trifluoromethoxy)phenyl)magnesium bromide from structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethoxy)phenylmagnesium bromideC7H4BrF3MgOLacks methyl substitution; used in similar reactions
(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromideC10H10BrF3MgOContains a sec-butyl group; alters steric properties
m-Trifluoro-methyl-phenyl-magnesium bromideC7H4BrF3MgDifferent position for trifluoro group; varied reactivity

The distinct substitution pattern enhances its reactivity and biological activity compared to other Grignard reagents.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing (2-(trifluoromethoxy)phenyl)magnesium bromide in 2-MeTHF?

  • Methodology :

  • Grignard Formation : React 2-(trifluoromethoxy)bromobenzene with magnesium turnings in anhydrous 2-MeTHF under inert gas (N₂/Ar). Initiate the reaction with iodine or a small amount of pre-formed Grignard reagent .
  • Temperature Control : Maintain reflux (65–85°C) until magnesium is consumed (~4–6 hours). Monitor reaction progress via loss of metallic sheen .
  • Quenching : Cool to 0°C and carefully quench with dry methanol to avoid violent exotherms .
    • Purification : Filter through Celite to remove residual magnesium, then concentrate under reduced pressure. Store under inert gas at –20°C .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use Schlenk techniques or gloveboxes to prevent exposure to moisture/air. Reactivity with water necessitates anhydrous solvents and dry glassware .
  • Storage : Keep in AcroSeal™ glass bottles under Argon at –20°C. Avoid oxidizing agents and peroxides, as 2-MeTHF can form explosive peroxides over time .

Q. What analytical methods are recommended for characterizing derivatives synthesized from this reagent?

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm trifluoromethoxy group retention (δ –55 to –60 ppm). 1H^{1}\text{H} NMR identifies aryl proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas of coupling products (e.g., ketones or alcohols from carbonyl additions) .

Advanced Questions

Q. How does solvent choice (2-MeTHF vs. THF) affect reaction kinetics and product yields?

  • Solvent Comparison :

Parameter 2-MeTHF THF
Boiling Point80°C66°C
Stability to PeroxidesHigher riskLower risk
Reaction RateSlower due to lower polarityFaster with polar aprotic character
  • Impact : 2-MeTHF improves safety (higher bp) but may require longer reaction times. Use THF for rapid reactions at lower temperatures (–78°C) .

Q. What strategies mitigate competing side reactions during nucleophilic additions?

  • Competing Pathways :

  • Enolization : Minimize by using low temperatures (–78°C) and sterically hindered electrophiles .
  • Proton Transfer : Add electrophiles (e.g., aldehydes) slowly to avoid quenching the Grignard reagent prematurely .
    • Optimization : Pre-cool reagents and employ inverse addition (add Grignard to electrophile) for sterically demanding substrates .

Q. How can researchers resolve contradictions in 19F^{19}\text{F} NMR data for trifluoromethoxy-containing products?

  • Case Study : Observed shifts may vary due to solvent polarity or counterion interactions. For example:

  • In CDCl₃: δ –57 ppm (sharp singlet).
  • In DMSO-d₆: δ –54 ppm (broadened due to hydrogen bonding) .
    • Resolution : Compare with literature values for analogous compounds and use deuterated solvents with low polarity (e.g., CDCl₃) .

Q. What mechanistic insights explain low yields in cross-couplings with transition-metal catalysts?

  • Key Factors :

  • Catalyst Poisoning : MgBr₂ byproducts can deactivate Pd catalysts. Use scavengers (e.g., tris(pentafluorophenyl)borane) or pre-filter the Grignard solution .
  • Steric Effects : The trifluoromethoxy group’s bulk may hinder transmetallation. Switch to Cu-mediated couplings (e.g., Ullmann reactions) for improved efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 2
(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

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